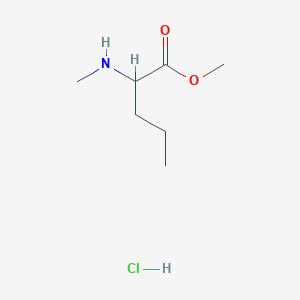
Methyl2-(methylamino)pentanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-(methylamino)pentanoatehydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is commonly used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(methylamino)pentanoatehydrochloride typically involves the reaction of methyl 2-(methylamino)pentanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving multiple purification steps to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(methylamino)pentanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Methyl2-(methylamino)pentanoatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in various biological assays and experiments.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl2-(methylamino)pentanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl2-(methylamino)pentanoatehydrochloride include:
- Methyl 2-(methylamino)benzoate
- Methyl 3-methyl-2-(methylamino)pentanoate hydrochloride
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research. Its ability to undergo various chemical reactions and its potential therapeutic applications further distinguish it from similar compounds .
Biological Activity
Methyl 2-(methylamino)pentanoate hydrochloride, also referred to as (S)-Methyl 4-methyl-2-(methylamino)pentanoate hydrochloride, is a compound that exhibits significant biological activity due to its structural resemblance to the essential amino acid leucine. This similarity allows it to influence various metabolic pathways and protein synthesis, making it a subject of interest in both medicinal chemistry and biochemistry.
- Molecular Formula : C₇H₁₅ClN₂O₂
- Molecular Weight : 195.687 g/mol
- Chemical Structure : The compound features a methylamino group and an ester functional group, contributing to its unique reactivity and biological interactions.
Methyl 2-(methylamino)pentanoate hydrochloride acts primarily as a substrate for enzymes involved in amino acid metabolism. Its interactions with specific molecular targets can lead to alterations in cellular processes, influencing:
- Protein Synthesis : Mimicking leucine, it can stimulate anabolic pathways.
- Metabolic Regulation : It may modulate pathways related to energy metabolism and cellular growth.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Protein Metabolism :
- Influences the synthesis and degradation of proteins.
- Acts as an anabolic agent, potentially enhancing muscle growth and recovery.
- Cellular Signaling :
- Potential Therapeutic Applications :
Case Studies and Research Findings
Several studies have explored the biological effects of methyl 2-(methylamino)pentanoate hydrochloride:
- Study on Protein Synthesis : A research article demonstrated that compounds similar to methyl 2-(methylamino)pentanoate hydrochloride significantly increased protein synthesis in skeletal muscle cells, suggesting its potential use as a nutritional supplement for athletes.
- Metabolic Pathway Analysis : Another study highlighted how this compound modulates key metabolic pathways, particularly those involving leucine metabolism, which is crucial for energy homeostasis and muscle function .
Comparative Analysis with Similar Compounds
The following table summarizes the comparison of methyl 2-(methylamino)pentanoate hydrochloride with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-methyl-2-(methylamino)pentanoate | C₇H₁₅N₂O₂ | Ester form without hydrochloride; used as an intermediate |
| (S)-Methyl 4-methyl-2-(methylamino)pentanoic acid | C₇H₁₅N₂O₂ | Acid form; lacks ester functionality |
| (S)-4-Methyl-2-(methylamino)pentanoic acid | C₇H₁₅N₂O₂ | Hydrochloride salt; focuses more on acidic properties |
Properties
CAS No. |
130115-49-0 |
|---|---|
Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
methyl 2-(methylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-5-6(8-2)7(9)10-3;/h6,8H,4-5H2,1-3H3;1H |
InChI Key |
RZZOESYCUHJLGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















